4-Methyl-1-heptanol

Description

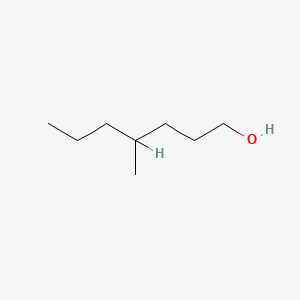

Structure

3D Structure

Properties

IUPAC Name |

4-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUQZGDMUIMPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002134 | |

| Record name | 4-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-91-4, 68526-79-4 | |

| Record name | 4-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3F8V410R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 4-Methyl-1-heptanol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 4-Methyl-1-heptanol, a branched-chain primary alcohol. While research on this specific isomer is not as extensive as its counterparts, this document consolidates available information on its natural occurrence, plausible synthetic pathways, and methods for its isolation and characterization. The content herein is intended to serve as a foundational resource for scientific exploration into the chemical and biological attributes of this molecule.

Discovery and Natural Occurrence

The discovery of this compound is linked to its identification as a natural product. It has been reported as a constituent of the essential oil of Zanthoxylum schinifolium, a plant belonging to the Rutaceae family, which is widely used as a spice in East Asian countries.[1] However, it is important to note that this compound is generally considered a minor component of the essential oil, with other compounds such as linalool, limonene, and sabinene being the major constituents.[2] The low concentration of this compound in its natural source presents challenges for its direct isolation in significant quantities.

Isolation from Natural Sources

The isolation of this compound from its natural source, Zanthoxylum schinifolium, involves the extraction of the essential oil followed by chromatographic separation.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

A common method for extracting essential oils from plant material is steam distillation.[3][4][5]

Materials:

-

Fresh or dried leaves and pericarps of Zanthoxylum schinifolium

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

The plant material is placed in the biomass flask of the steam distillation apparatus.

-

Steam is generated in a separate boiling flask and passed through the plant material.

-

The steam, carrying the volatile components of the plant, is then cooled in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

The essential oil, being immiscible with water, is separated using a separatory funnel.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The crude essential oil is then ready for further purification.

Chromatographic Purification

Due to the complex composition of the essential oil, further purification is necessary to isolate this compound. Gas chromatography (GC) is the primary analytical technique for separating and identifying the components of the essential oil.[6][7][8] For preparative isolation, fractional distillation under reduced pressure followed by preparative gas chromatography or column chromatography on a suitable stationary phase (e.g., silica gel) would be employed.

Synthetic Approaches to this compound

Given the low abundance of this compound in its natural source, chemical synthesis provides a more practical route to obtain this compound in higher purity and larger quantities. Two plausible synthetic strategies are outlined below.

Synthesis via Reduction of 4-Methylheptanoic Acid or its Derivatives

A straightforward approach to this compound is the reduction of 4-methylheptanoic acid or its more reactive derivatives, such as the corresponding acyl chloride or ester.[9][10][11][12]

Materials:

-

4-Methylheptanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate decahydrate, ethyl acetate)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

Step 1: Synthesis of 4-Methylheptanoyl Chloride

-

4-Methylheptanoic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 4-methylheptanoyl chloride.

-

The reaction is typically performed at room temperature or with gentle heating.

-

Excess chlorinating agent is removed by distillation under reduced pressure.

Step 2: Reduction of 4-Methylheptanoyl Chloride

-

A solution of 4-methylheptanoyl chloride in an anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, maintained at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate of aluminum salts is removed by filtration.

-

The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is achieved by distillation under reduced pressure.

Synthesis via Hydroboration-Oxidation of 4-Methyl-1-heptene

An alternative route involves the anti-Markovnikov hydroboration-oxidation of 4-methyl-1-heptene.[13][14][15][16][17][18] This two-step process allows for the regioselective addition of a hydroxyl group to the terminal carbon of the alkene.

Materials:

-

4-Methyl-1-heptene

-

Borane-tetrahydrofuran complex (BH₃·THF) or diborane (B₂H₆)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

Step 1: Hydroboration

-

4-Methyl-1-heptene is dissolved in anhydrous THF in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The borane-THF complex is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is then stirred at room temperature for a specified period to ensure the complete formation of the trialkylborane intermediate.

Step 2: Oxidation

-

The reaction mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

The mixture is stirred and may be gently heated to ensure complete oxidation.

-

The aqueous layer is separated and the organic layer is washed with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by distillation under reduced pressure.

Quantitative Data and Characterization

Comprehensive quantitative data for this compound is limited. The following tables summarize the available physical and spectroscopic information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [19] |

| Molar Mass | 130.23 g/mol | [19] |

| CAS Number | 817-91-4 | [19] |

| Appearance | Colorless liquid | |

| Boiling Point | 179-181 °C (at 760 mmHg) | |

| Density | 0.822 g/cm³ (at 20 °C) | |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals include a triplet for the terminal methyl group, a doublet for the methyl group at the 4-position, a triplet for the -CH₂OH protons, and a series of multiplets for the other methylene and methine protons. |

| ¹³C NMR | Expected signals include a peak for the -CH₂OH carbon at ~60-65 ppm, and other aliphatic carbon signals in the range of 10-40 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. |

Visualizations

Workflow for Isolation from Zanthoxylum schinifolium

Caption: General workflow for the isolation of this compound.

Synthetic Pathway via Reduction

References

- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. lanijam.com [lanijam.com]

- 4. engineering.iastate.edu [engineering.iastate.edu]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adichemistry.com [adichemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. guidechem.com [guidechem.com]

- 17. 4-methyl-1-heptene [stenutz.eu]

- 18. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-1-heptanol. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific databases.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 182.7 °C | [1] |

| Melting Point | -61.15 °C (estimate) | |

| Density | 0.8065 g/cm³ | |

| Refractive Index | 1.4253 |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source |

| Kovats Retention Index (Standard Polar Column) | 1973 | [1] |

| ¹³C NMR Spectrum | Available | [2] |

| ¹H NMR Spectrum | Available | [2] |

| Mass Spectrum (Electron Ionization) | Available | [2] |

Table 3: Computed Properties

| Property | Value | Source |

| pKa | 15.17 ± 0.10 (Predicted) | [2] |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Complexity | 52.5 | |

| Rotatable Bond Count | 5 | |

| Heavy Atom Count | 9 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of alcohols like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a capillary tube method with a Thiele tube or a similar heating apparatus.[3]

Apparatus:

-

Thiele tube or other oil bath setup

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The heat is increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.[4]

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium. The volume is adjusted precisely to the mark.

-

The pycnometer filled with water is weighed to determine the mass of the water. The density of water at that temperature is known, allowing for the precise calculation of the pycnometer's volume.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The same procedure of thermal equilibration and volume adjustment is followed.

-

The pycnometer filled with the sample is weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.[4]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.[5] An Abbe refractometer is commonly used for this measurement.[6]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent.[6]

-

A few drops of this compound are placed on the surface of the measuring prism.[6]

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

The temperature should be recorded as the refractive index is temperature-dependent. A correction can be applied if the measurement is not performed at the standard temperature (usually 20°C).[7]

Determination of Solubility in Water

The solubility of an alcohol in water can be determined by observing the miscibility of the two liquids.[8]

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer or shaker

-

Sample of this compound

-

Distilled water

Procedure:

-

A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.

-

A small, measured amount of this compound is added to the water.

-

The test tube is sealed and agitated vigorously for a set period.

-

The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct layers (insoluble).

-

The process can be repeated with varying ratios of the alcohol and water to determine the approximate solubility limit.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for determining physicochemical properties.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

References

- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. calnesis.com [calnesis.com]

- 5. faculty.weber.edu [faculty.weber.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

Technical Guide: 4-Methyl-1-heptanol (CAS 817-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Methyl-1-heptanol (CAS 817-91-4), a chiral primary alcohol. It is intended for researchers and professionals in chemistry and drug development who require detailed information on its properties, synthesis, and analysis. This guide summarizes key physicochemical and spectroscopic data, outlines a probable synthetic route, and details a standard analytical workflow for identity and purity verification. Currently, there is limited publicly available information regarding its specific applications in drug development or its role in biological signaling pathways.

Physicochemical Properties

This compound is a combustible and irritant liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for experimental design, safety assessments, and computational modeling.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈O | - | |

| Molecular Weight | 130.23 | g/mol | |

| IUPAC Name | 4-methylheptan-1-ol | - | |

| Boiling Point | 182.7 - 190.5 | °C | |

| Melting Point | -61.15 (estimate) | °C | |

| Density | 0.8065 | g/cm³ | |

| Refractive Index | 1.4253 | - | |

| Water Solubility | 1379 (estimate) | mg/L @ 25°C | |

| Vapor Pressure | 0.146 (estimate) | mmHg @ 25°C | |

| Flash Point | 71.1 (estimate) | °C | |

| pKa | 15.17 ± 0.10 (Predicted) | - | |

| LogP (o/w) | 2.721 (estimate) | - |

Spectroscopic Data for Molecular Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. While detailed spectral data with peak assignments are proprietary or found in specialized databases, the availability of reference spectra is confirmed across several sources.

| Spectroscopy Type | Data Availability | Source(s) |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectra available. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Reference spectra available. | |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Predicted spectra available. |

Synthesis and Experimental Protocols

Plausible Synthesis Route: Hydroboration-Oxidation

The synthesis would involve the anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) to 4-methyl-1-heptene, followed by an oxidative workup with hydrogen peroxide and a base (e.g., sodium hydroxide).

General Experimental Protocol:

-

Reaction Setup: A solution of 4-methyl-1-heptene is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) in a suitably sized reaction vessel.

-

Hydroboration: The vessel is cooled in an ice bath (0 °C). A solution of borane-THF complex is added dropwise to the stirred alkene solution, maintaining the temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the trialkylborane intermediate.

-

Oxidation: The reaction mixture is again cooled to 0 °C. An aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution), ensuring the reaction temperature does not rise excessively.

-

Workup and Isolation: After the oxidation is complete, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

-

Purification: The resulting crude oil is purified, typically by fractional distillation under reduced pressure, to yield pure this compound.

Analytical Workflow

For quality control, lot release, and research purposes, a standardized workflow is essential to confirm the identity and assess the purity of this compound.

Applications and Biological Activity

Information regarding the biological activity of this compound and its application in drug development is sparse in publicly accessible literature. It is not a widely recognized pharmacophore or active pharmaceutical ingredient. Its primary documented use is as a fragrance ingredient. The compound has also been identified as a volatile organic compound in some natural sources. Further research is required to determine if it possesses any significant biological or pharmacological properties relevant to drug discovery.

Safety Information

According to GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this chemical. All work should be performed in a well-ventilated area or a chemical fume hood.

4-Methyl-1-heptanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Methyl-1-heptanol, a branched-chain primary alcohol. It is intended to serve as a comprehensive resource for professionals in research, and drug development, offering key data, and visualizations to support scientific endeavors.

Core Molecular Data

This compound is an organic compound with the chemical formula C8H18O.[1][2][3][4][5][6][7] Its molecular structure consists of a seven-carbon heptane chain with a methyl group attached to the fourth carbon and a hydroxyl group at the first position.

A summary of its key molecular and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2][3][4][5][6][7] |

| Molecular Weight | 130.23 g/mol | [1][2][6][7] |

| Alternate Molecular Weight | 130.2279 g/mol | [3][4] |

| Alternate Molecular Weight | 130.22792 g/mol | [5] |

| IUPAC Name | 4-methylheptan-1-ol | [1] |

| CAS Registry Number | 817-91-4 | [1][3][4] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Figure 1. Relationship of molecular identifiers for this compound.

References

- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1-Heptanol, 4-methyl- [webbook.nist.gov]

- 4. 1-Heptanol, 4-methyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 817-91-4 [m.chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 4-Methyl-1-heptanol

This guide provides an in-depth overview of the boiling point and density of 4-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental methodologies for their determination, and a logical workflow for property verification.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units |

| Boiling Point | 182.7 | °C[1] |

| Density | 0.8065 | g/cm³[1] |

| Molar Mass | 130.23 | g/mol [2] |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

Experimental Protocols

The determination of the boiling point and density of a chemical substance like this compound is fundamental to its characterization. The following sections detail the standard laboratory procedures for these measurements.

The capillary method is a common and effective technique for determining the boiling point of a liquid sample.[4]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

-

Stirring rod or magnetic stirrer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is submerged in a heating bath (e.g., oil or water), making sure the liquid level in the bath is above the liquid level in the test tube.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[5]

Apparatus:

-

Pycnometer (with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

The liquid sample (this compound)

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density, typically distilled water, and weighed again at the same temperature.

-

The density of the sample is calculated using the following formula:

Density_sample = (Mass_sample / Mass_water) * Density_water

Where:

-

Mass_sample is the mass of the this compound (mass of filled pycnometer - mass of empty pycnometer).

-

Mass_water is the mass of the water (mass of pycnometer filled with water - mass of empty pycnometer).

-

Density_water is the known density of water at the experimental temperature.

-

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound.

Caption: A flowchart illustrating the logical steps for determining and verifying the physical properties of a chemical substance.

References

4-Methyl-1-heptanol: A Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 4-Methyl-1-heptanol in the plant kingdom. Due to the limited research specifically focused on this compound, this document synthesizes available data, proposes a putative biosynthetic pathway, and outlines a generalized experimental protocol for its detection and quantification in plant matrices. The information is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development.

Natural Occurrence

The presence of this compound in plants is not widely documented in scientific literature, suggesting it is likely a minor constituent of plant volatile organic compounds. To date, its occurrence has been reported in the essential oil of a single plant species.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Reference(s) |

| Zanthoxylum schinifolium | Rutaceae | Pericarp | [1] |

Further research is required to identify other plant sources of this compound and to quantify its abundance in various plant tissues.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been elucidated in plants, a putative pathway can be proposed based on known metabolic routes for branched-chain amino acids and fatty acid synthesis. It is hypothesized that this compound originates from the catabolism of L-isoleucine.

The proposed pathway involves the following key steps:

-

Transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate, catalyzed by a branched-chain amino acid aminotransferase.

-

Decarboxylation of (S)-3-methyl-2-oxopentanoate to 2-methylbutanal via a dehydrogenase complex.

-

Chain elongation of a derivative of 2-methylbutanal, likely 2-methylbutanoyl-CoA, through the fatty acid synthesis machinery, involving the addition of two acetyl-CoA units.

-

A series of reduction, dehydration, and reduction steps to form the saturated eight-carbon acyl chain.

-

Finally, reduction of the resulting 4-methylheptanoyl-CoA or 4-methylheptanal to this compound by an alcohol dehydrogenase.

Experimental Protocols

The following provides a generalized methodology for the extraction, identification, and quantification of this compound from plant material. This protocol is based on standard methods for the analysis of volatile organic compounds in plants and may require optimization for specific tissues.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds from a sample's headspace.

-

Sample Preparation:

-

Weigh approximately 2-5 g of fresh, homogenized plant material (e.g., leaves, flowers, or pericarp) into a 20 mL headspace vial. For dried material, use 0.5-1 g.

-

Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a C7 or C9 branched-chain alcohol not expected to be in the sample).

-

Immediately seal the vial with a PTFE-faced silicone septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

-

-

Gas Chromatography Parameters (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 220°C.

-

Hold: Maintain at 220°C for 5 minutes.

-

-

-

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification:

-

The identification of this compound can be confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing the retention index with published values.

-

-

Quantification:

-

For quantitative analysis, a calibration curve can be generated using authentic standards of this compound. The concentration in the sample is determined by relating the peak area of the analyte to that of the internal standard.

-

Conclusion

This compound is a sparsely documented natural product in the plant kingdom, with its only confirmed presence in Zanthoxylum schinifolium. The lack of extensive research presents an opportunity for further investigation into its distribution, biosynthesis, and potential biological activities. The proposed biosynthetic pathway and generalized analytical protocol in this guide offer a starting point for researchers interested in exploring this and other related branched-chain volatile compounds in plants. Future studies should focus on screening a wider range of plant species, particularly those known to produce other branched-chain volatiles, to better understand the natural occurrence and chemotaxonomic significance of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-heptanol, a chiral alcohol, possesses a single stereocenter at the fourth carbon position, giving rise to a pair of enantiomers: (R)-4-Methyl-1-heptanol and (S)-4-Methyl-1-heptanol. While the pharmacological and toxicological profiles of individual enantiomers of a chiral compound can differ significantly, detailed experimental data and specific protocols for the synthesis and separation of the enantiomers of this compound are not extensively documented in publicly available literature. This guide provides a comprehensive overview of the stereochemistry of this compound, outlines general methodologies for the synthesis and resolution of its enantiomers based on established principles for chiral alcohols, and presents its known physical and chemical properties. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction to the Stereoisomers of this compound

This compound is an organic compound with the chemical formula C8H18O.[1][2][3] Its molecular structure features a seven-carbon chain with a methyl group attached to the fourth carbon and a hydroxyl group at the first carbon. The presence of four different substituents on the fourth carbon atom (a hydrogen atom, a methyl group, a propyl group, and a 3-hydroxypropyl group) renders it a chiral center.

Consequently, this compound exists as two non-superimposable mirror images, known as enantiomers:

-

(R)-4-Methyl-1-heptanol

-

(S)-4-Methyl-1-heptanol

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.[4] The specific biological activities and pharmacological effects of each enantiomer are also expected to differ, a critical consideration in drug development and toxicology.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| CAS Number | 817-91-4 (for the racemic mixture) | [1][2][3] |

| IUPAC Name | 4-methylheptan-1-ol | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Refractive Index | Not specified | |

| Optical Rotation | Not available for individual enantiomers |

Methodologies for the Synthesis and Separation of Stereoisomers

While specific, detailed experimental protocols for the enantioselective synthesis or resolution of this compound enantiomers are scarce in the literature, established methods for the preparation of chiral alcohols can be applied. These methodologies fall into two primary categories: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Several strategies are commonly employed for the asymmetric synthesis of chiral alcohols:

-

Asymmetric Hydrogenation: The reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. For this compound, a suitable precursor would be 4-methyl-1-oxo-heptane, though this is not a standard starting material. More practically, a multi-step synthesis involving the asymmetric reduction of a ketone at the C4 position followed by chain extension and reduction of a terminal functional group could be envisioned.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective reaction. The auxiliary is then removed to yield the desired enantiomer. The SAMP/RAMP hydrazone method is a well-established example for the synthesis of chiral ketones, which can then be reduced to the corresponding alcohols.[5]

-

Catalytic Asymmetric Addition: The enantioselective addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand is a powerful method for creating chiral secondary alcohols.[6]

A logical workflow for the enantioselective synthesis of a specific enantiomer of this compound could involve the asymmetric alkylation of a suitable starting material to create the chiral center at C4, followed by further synthetic modifications to elaborate the final structure.

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

-

Kinetic Resolution using Enzymes: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols.[7][8] In this process, the enzyme selectively catalyzes the acylation (or hydrolysis of an ester) of one enantiomer at a faster rate than the other. This results in a mixture of one enantiomer in its alcohol form and the other as an ester, which can then be separated by standard chromatographic techniques. The ester can subsequently be hydrolyzed to yield the other enantiomer.[9]

Illustrative Experimental Protocol (General):

-

A racemic mixture of this compound is dissolved in an appropriate organic solvent (e.g., hexane, toluene).

-

An acyl donor (e.g., vinyl acetate, acetic anhydride) is added.

-

A lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) is added to the mixture.

-

The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

-

The enzyme is filtered off, and the mixture is concentrated.

-

The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer is separated by column chromatography.

-

The separated ester is hydrolyzed (e.g., using NaOH in methanol/water) to afford the other alcohol enantiomer.

-

-

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in either GC or HPLC to directly separate the enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[10][11] Derivatization of the alcohol to an ester or urethane can sometimes enhance the separation.

Analytical Characterization

The characterization of the stereoisomers of this compound would involve standard analytical techniques to confirm the chemical structure and determine the enantiomeric purity.

-

Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of this compound. The spectra of the two enantiomers are identical.

-

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.[10]

-

Polarimetry: This technique measures the optical rotation of a sample.[4] A solution of a pure enantiomer will rotate plane-polarized light to a specific degree, known as the specific rotation ([α]). The other enantiomer will rotate the light by the same magnitude but in the opposite direction. A racemic mixture will have an optical rotation of zero.

Conclusion

The stereoisomers of this compound, (R)- and (S)-4-Methyl-1-heptanol, represent an important area of study, particularly in fields where stereochemistry dictates biological activity, such as drug development. While specific experimental data for these particular enantiomers is not widely reported, this guide provides a framework based on established chemical principles for their synthesis, separation, and characterization. Researchers and scientists can utilize the general methodologies outlined herein as a starting point for developing specific protocols tailored to their research needs. Further investigation into the enantioselective synthesis and resolution of this compound is warranted to fully elucidate the properties and potential applications of its individual stereoisomers.

References

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Construction of Remote Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-Methyl-1-heptanol safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 4-Methyl-1-heptanol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and hazard profile of chemical compounds is paramount. This guide provides a detailed overview of the available safety information for this compound (CAS No. 817-91-4), focusing on its physicochemical properties, hazard classifications, handling procedures, and emergency responses.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 817-91-4 | [1][2][3][4] |

| Boiling Point | 182.7°C | [1] |

| Melting Point | -61.15°C (estimate) | [1] |

| Density | 0.8065 g/cm³ | [1] |

| Refractive Index | 1.4253 | [1] |

| pKa | 15.17 ± 0.10 (Predicted) | [1][3] |

Globally Harmonized System (GHS) Hazard Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification provides a standardized understanding of its intrinsic hazards.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Flame

-

Exclamation Mark

Toxicological Information

While a comprehensive toxicological profile for this compound is not extensively detailed in the available literature, the GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system.[2][5] It is important to note that one source states that the toxicological properties of this chemical have not been thoroughly investigated.[5] Therefore, appropriate precautions should be taken to minimize exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to ensure personnel safety and experimental integrity.

Handling:

-

Utilize in a well-ventilated area or under a chemical fume hood.[5]

-

Avoid breathing dust, vapor, mist, or gas.[5]

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Open and handle containers with care.[5]

Storage:

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.[4]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4] |

| Ingestion | Do not induce vomiting. Seek immediate medical attention.[5] |

Spill Response Workflow:

The following diagram outlines a logical workflow for responding to a this compound spill.

References

A Technical Guide to the Solubility of 4-Methyl-1-heptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1-heptanol, a C8 branched-chain alcohol. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and as a solvent or intermediate in various industrial and pharmaceutical processes. This document outlines the theoretical principles governing its solubility, presents available solubility data, details a standard experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which consists of two key features: a polar hydroxyl (-OH) group and a nonpolar eight-carbon alkyl chain (C8H17). The guiding principle for solubility is "like dissolves like," which means that substances with similar polarities and intermolecular forces tend to be miscible.

-

Polarity and Hydrogen Bonding : The hydroxyl group is polar and capable of forming strong hydrogen bonds. This allows this compound to interact favorably with other polar solvents, particularly those that can also act as hydrogen bond donors or acceptors (e.g., other alcohols).[1][2]

-

Nonpolar Alkyl Chain : The relatively long, branched alkyl chain is nonpolar and interacts primarily through weaker van der Waals forces (London dispersion forces). This part of the molecule contributes to its solubility in nonpolar organic solvents like hydrocarbons.[1]

The overall solubility of this compound in a given solvent is a balance between the polar interactions of the hydroxyl group and the nonpolar interactions of the alkyl chain. While short-chain alcohols (like methanol and ethanol) are miscible with water, the solubility of alcohols in polar solvents like water decreases as the length of the carbon chain increases. Conversely, the longer chain enhances solubility in nonpolar solvents.

Solubility Data for this compound and Related Alcohols

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the solubility of structurally similar C7 and C8 alcohols, a reliable qualitative and estimated quantitative profile can be established. For comparison, 1-heptanol, a straight-chain isomer, is very slightly soluble in water but is miscible with ethanol and ether.[3] 4-Methyl-3-heptanol is reported to be soluble in ethanol, ether, and acetone.[4]

Table 1: Qualitative Solubility of this compound and Structurally Similar Alcohols

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the -OH groups of the solute and solvent.[2][3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.[4] |

| Nonpolar | Hexane, Heptane, Toluene | Soluble / Miscible | The dominant nonpolar C8 alkyl chain interacts favorably with nonpolar solvents.[5] |

| Halogenated | Dichloromethane, Chloroform | Soluble / Miscible | All alcohols were found to be soluble in the organic solvent dichloromethane in a related experiment.[6] |

Table 2: Quantitative Solubility of 1-Heptanol in Water (for comparison)

| Temperature (°C) | Solubility in Water ( g/100g ) |

| 20 | 0.16 |

Note: This data is for 1-heptanol and serves as an estimate for the low solubility of C7/C8 alcohols in water. The branched structure of this compound may slightly alter this value.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for the visual determination of solubility or miscibility of a liquid solute, like this compound, in an organic solvent.

Objective: To determine if this compound is miscible, soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Test solvents (e.g., ethanol, hexane, acetone, dichloromethane)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer or agitator

-

Constant temperature bath (optional)

Methodology:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to a test tube.

-

Solute Addition: Add a small, measured volume (e.g., 1.0 mL or approximately 20 drops) of this compound to the solvent in the test tube.[7]

-

Mixing: Securely stopper the test tube and mix the contents vigorously for a set period (e.g., 30-60 seconds) using a vortex mixer or by manual shaking.[7]

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes.[7] Observe the contents carefully against a contrasting background.

-

Miscible/Soluble: The mixture remains a single, clear, homogeneous phase with no visible separation, cloudiness, or undissolved droplets.

-

Partially Soluble: The mixture appears cloudy (forms an emulsion) or two distinct layers form, but the volume of the solute layer has noticeably decreased.

-

Insoluble: Two distinct layers are clearly visible, and there is no apparent change in the volume of the solute. Note the relative densities of the two layers (i.e., which layer is on top).[7]

-

-

Recording Data: Record the observations, classifying the solubility for each solvent tested. Note the temperature at which the experiment was conducted.

Below is a diagram illustrating the experimental workflow for this protocol.

Caption: Workflow for Visual Determination of Solubility.

Logical Relationships in Solubility

The solubility behavior of this compound can be logically mapped based on the interplay between its structural components and the nature of the solvent. The diagram below illustrates these relationships.

Caption: Molecular Structure and Solvent Interaction Logic.

References

4-Methyl-1-heptanol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-heptanol, including its chemical identity, physicochemical properties, a proposed synthetic route, and conceptual workflows for its investigation. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

The nomenclature and structural representation of a chemical compound are fundamental to its study.

-

IUPAC Name : 4-methylheptan-1-ol[1]

-

Synonyms : this compound, 1-Heptanol, 4-methyl-[1]

-

CAS Number : 817-91-4[1]

-

Molecular Formula : C₈H₁₈O[1]

-

Molecular Weight : 130.23 g/mol [1]

-

SMILES : CCCC(C)CCCO[1]

-

InChI : InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparative purposes, data for the isomeric 4-Methyl-4-heptanol are also included where available.

| Property | This compound | 4-Methyl-4-heptanol |

| Molecular Weight ( g/mol ) | 130.23[1] | 130.23[2][3] |

| Boiling Point (°C) | 182.7 (Predicted) | 161 at 760 mmHg[3] |

| Melting Point (°C) | -61.15 (Estimated) | -82[3] |

| Density (g/cm³) | 0.8065 (Predicted) | 0.823[3] |

| Refractive Index | 1.4253 (Predicted) | 1.4250 to 1.4270[3] |

| Flash Point (°C) | Not Available | 60.6[3] |

| LogP | 2.7 (Predicted) | 2.33760[3] |

| Topological Polar Surface Area (Ų) | 20.2[1] | 20.2[2] |

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This procedure outlines the synthesis of this compound from 1-bromo-3-methylhexane and paraformaldehyde.

Materials:

-

1-bromo-3-methylhexane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (10% aqueous solution)

-

Sodium hydroxide (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Paraformaldehyde:

-

In a separate flame-dried flask, suspend paraformaldehyde in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the paraformaldehyde suspension to the stirred Grignard solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with a 5% aqueous sodium hydroxide solution, followed by water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis and a general workflow for investigating the biological activity of a natural product like this compound, which has been identified in Zanthoxylum schinifolium.[1]

References

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 4-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-heptanol (CAS No. 817-91-4) is a branched-chain primary alcohol with the molecular formula C8H18O.[1][2][3] As an isomer of octanol, its physicochemical properties are of interest in various fields, including chemical synthesis, materials science, and pharmacology, where lipophilicity and molecular structure play crucial roles. Understanding the divergence and convergence between its theoretically predicted and experimentally determined properties is fundamental for its application in computational modeling and practical laboratory settings. This document provides a comprehensive overview of these properties, detailed experimental methodologies, and logical workflows for its characterization.

Chemical Identity

-

IUPAC Name : 4-methylheptan-1-ol[4]

Comparative Analysis of Properties

The following sections and tables summarize the key theoretical and experimental properties of this compound, providing a clear comparison for researchers.

Theoretical (Computed) Properties

Theoretical properties are calculated using computational models and provide valuable estimations where experimental data is unavailable. These values are essential for initial screening, modeling, and predicting the behavior of the molecule.

| Property | Predicted Value | Source |

| pKa | 15.17 ± 0.10 | [5][7] |

| XLogP3-AA | 2.7 | [4][5][6] |

| Topological Polar Surface Area | 20.2 Ų | [4][5] |

| Rotatable Bond Count | 5 | [5] |

| Complexity | 52.5 | [5] |

| Monoisotopic Mass | 130.135765193 Da | [4][5] |

| Covalently-Bonded Unit Count | 1 | [4] |

Experimental Properties

Experimental properties are determined through laboratory measurements and represent the real-world characteristics of the substance.

| Property | Experimental Value | Source |

| Boiling Point | 182.7°C | [7] |

| Melting Point | -61.15°C (estimate) | [7] |

| Density | 0.8065 g/cm³ | [7] |

| Refractive Index | 1.4253 | [7] |

| Kovats Retention Index | 1973 (Standard polar column) | [1][4] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS) : The NIST Mass Spectrometry Data Center provides electron ionization (EI) mass spectra for this compound, which is crucial for identifying its fragmentation pattern and confirming its molecular weight.[2]

-

Infrared (IR) Spectroscopy : IR spectra are available and would be expected to show a characteristic broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching peaks around 2850-2960 cm⁻¹.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectra for this compound are cited, detailed peak assignments require access to spectral databases.[4] Predicted ¹³C and ¹H NMR spectra are also available for theoretical comparison.[5] The ¹H NMR spectrum would characteristically show signals for the alcohol proton, the CH₂ adjacent to the oxygen, and various other methyl and methylene groups in the aliphatic chain.

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are paramount for scientific rigor. The following sections describe methodologies relevant to the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for synthesizing a primary alcohol such as this compound is via the Grignard reaction, followed by hydrolysis. A plausible synthetic route is outlined below, adapted from established procedures for similar alcohols.[8]

Reaction Scheme:

-

Grignard Reagent Formation: 2-Bromopentane reacts with magnesium turnings in anhydrous diethyl ether to form pentan-2-ylmagnesium bromide.

-

Nucleophilic Attack: The Grignard reagent attacks a suitable electrophile, such as ethylene oxide, to extend the carbon chain by two carbons and introduce the hydroxyl group at the terminal position.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield this compound.

Detailed Protocol:

-

A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Dry magnesium turnings (1.2 molar equivalents) and anhydrous diethyl ether are added to the flask.

-

A solution of 2-bromopentane (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

After the Grignard reagent has formed, the solution is cooled in an ice bath, and a solution of ethylene oxide (1.1 molar equivalents) in anhydrous ether is added slowly.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Gas Chromatography (GC)

Gas chromatography is used to assess the purity of the synthesized alcohol and to determine its retention index.

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).

-

Column : A polar capillary column, such as BP-20, is suitable for separating alcohols.[1]

-

Temperature Program : A representative temperature program involves starting at a low temperature (e.g., 40°C), holding for a minute, then ramping at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 220°C) to ensure separation of components with different boiling points.[1]

-

Data Analysis : The retention time of the main peak is compared against known standards to confirm identity. The Kovats retention index is calculated using a series of n-alkane standards run under the identical conditions.[1]

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

Sample Preparation : A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities.

-

Analysis : Chemical shifts, coupling constants, and integration values are analyzed to confirm the this compound structure, distinguishing it from its isomers.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of this compound.

Conclusion

This technical guide provides a consolidated view of the theoretical and experimental properties of this compound. The available data shows a good correlation between predicted and measured values for properties like boiling point and density, which validates the underlying computational models for this class of compounds. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers working with this molecule. A thorough understanding of both its predicted and measured characteristics is indispensable for its effective application in scientific research and development.

References

- 1. 1-Heptanol, 4-methyl- [webbook.nist.gov]

- 2. 1-Heptanol, 4-methyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 817-91-4 [m.chemicalbook.com]

- 8. dasher.wustl.edu [dasher.wustl.edu]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Methyl-1-heptanol

This guide provides a comprehensive overview of the safety, handling, and physical properties of 4-Methyl-1-heptanol (CAS No. 817-91-4), tailored for researchers, scientists, and professionals in drug development. All data is presented in accordance with available Material Safety Data Sheets (MSDS) and scientific resources.

Chemical Identification and General Properties

This compound is a primary alcohol.[1] Its fundamental properties are summarized below.

| Identifier | Data | Reference |

| Chemical Name | 4-methylheptan-1-ol | [1] |

| CAS Number | 817-91-4 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Synonyms | 1-Heptanol, 4-methyl-; 4-Methylheptan-1-ol | [1][3] |

Physical and Chemical Data

The following table outlines the key physical and chemical properties of this compound. These values are essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Boiling Point | 182.7°C | [2] |

| Melting Point | -61.15°C (estimate) | [2] |

| Density | 0.8065 g/cm³ | [2] |

| Flash Point | 160.00 °F / 71.11 °C (Tag Closed Cup, est.) | [4] |

| Refractive Index | 1.4253 | [2] |

| pKa | 15.17 ±0.10 (Predicted) | [2] |

| logP (o/w) | 2.721 (est) | [4] |

| Water Solubility | 1379 mg/L @ 25 °C (est) | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1][5]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is Warning .[1][5]

Experimental Protocols and Safety Procedures

While specific experimental protocols for determining the physical and toxicological properties are established by regulatory bodies and not detailed in standard safety data sheets, the MSDS provides crucial procedural guidance for safe laboratory conduct.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[5][6]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Call a physician immediately.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, water spray, dry chemical powder, or carbon dioxide (CO₂).[7][8]

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective.[8]

-

Specific Hazards: The substance is a combustible liquid.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures (Spill Protocol):

-

Personal Precautions: Evacuate the area. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][9]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[9]

-

Containment and Cleanup: Use non-sparking tools.[7] Contain the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Collect the material and place it into a suitable, labeled container for disposal.[6][9] The disposal must be handled by an approved waste disposal plant in accordance with local regulations.[7]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound in a laboratory setting.

Caption: Workflow for handling an accidental spill of this compound.

References

- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 817-91-4 [m.chemicalbook.com]

- 3. 1-Heptanol, 4-methyl- [webbook.nist.gov]

- 4. This compound, 817-91-4 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. theory.labster.com [theory.labster.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

Methodological & Application